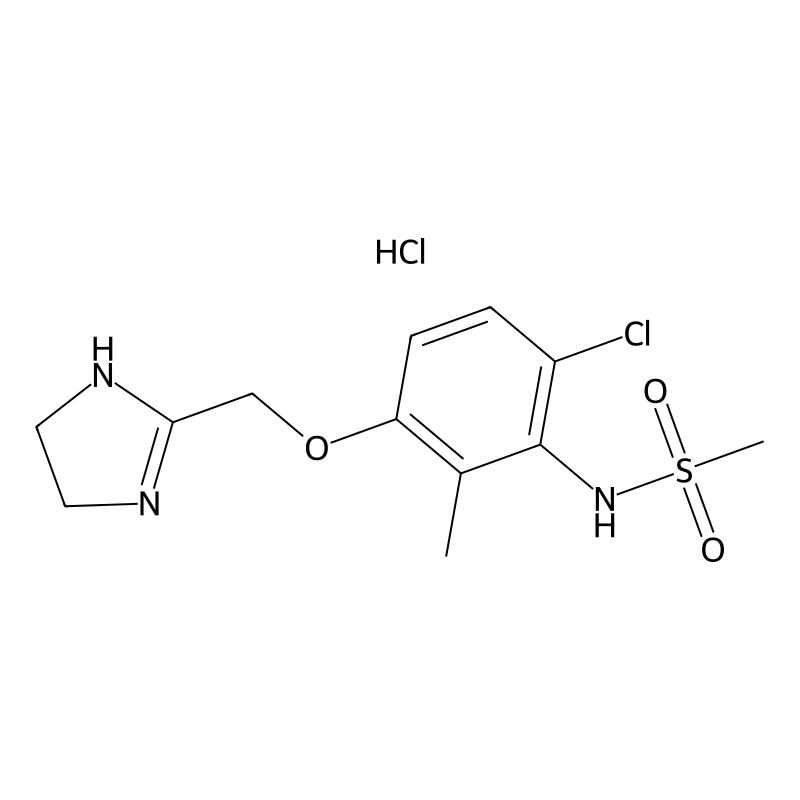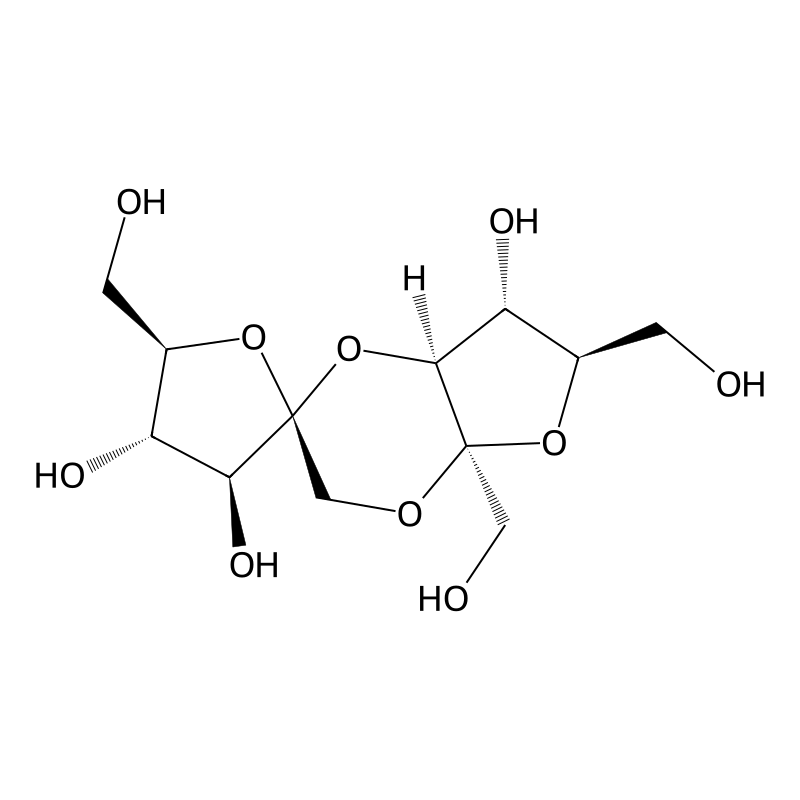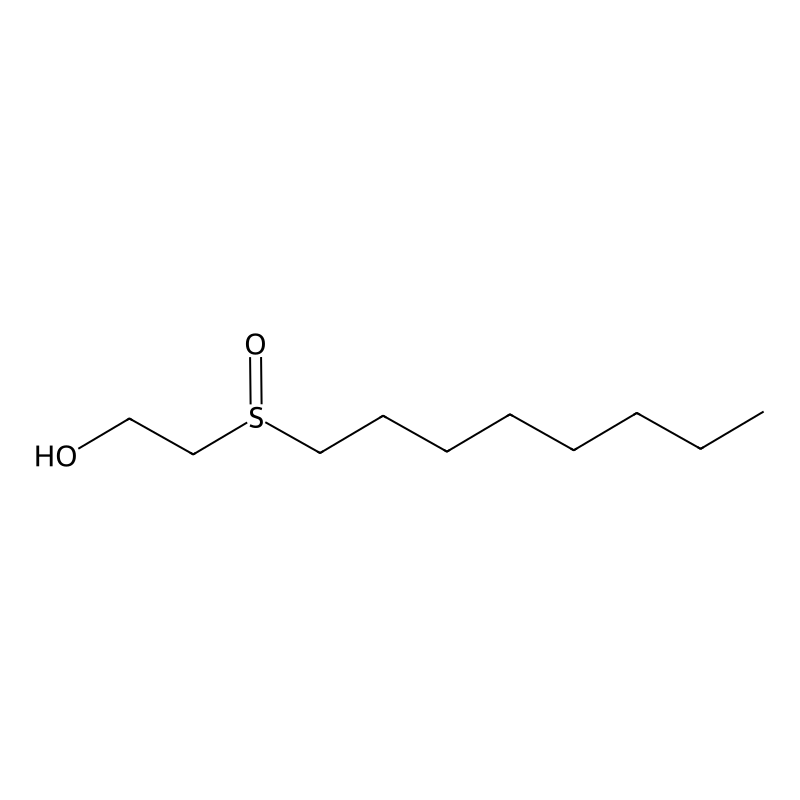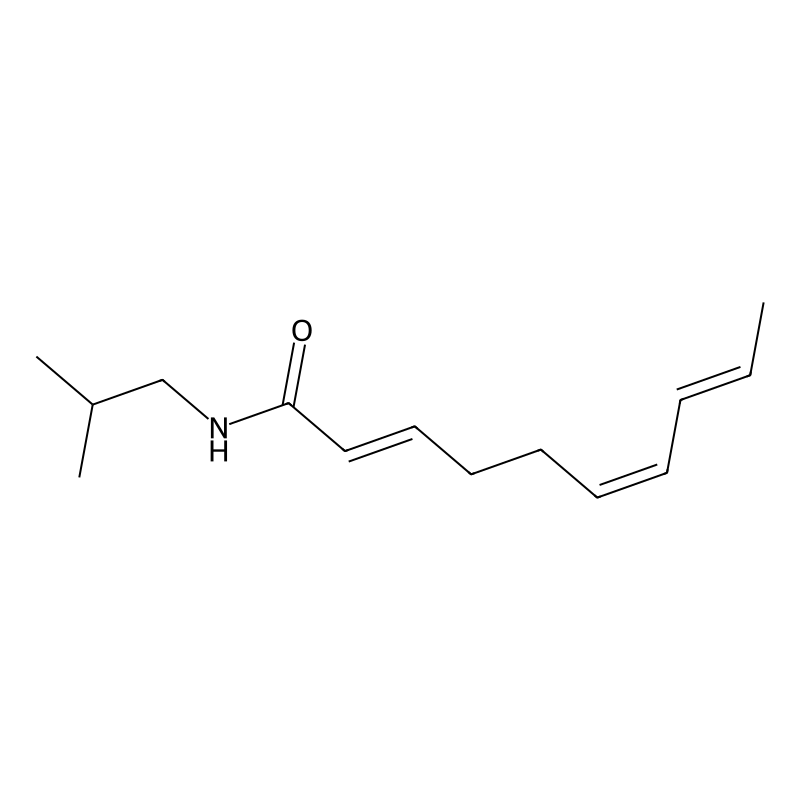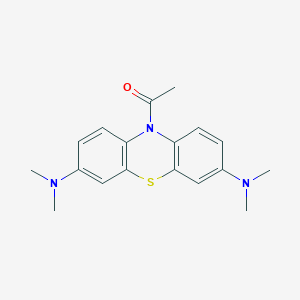Ethylene glycol dimethacrylate
CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2
C10H14O4
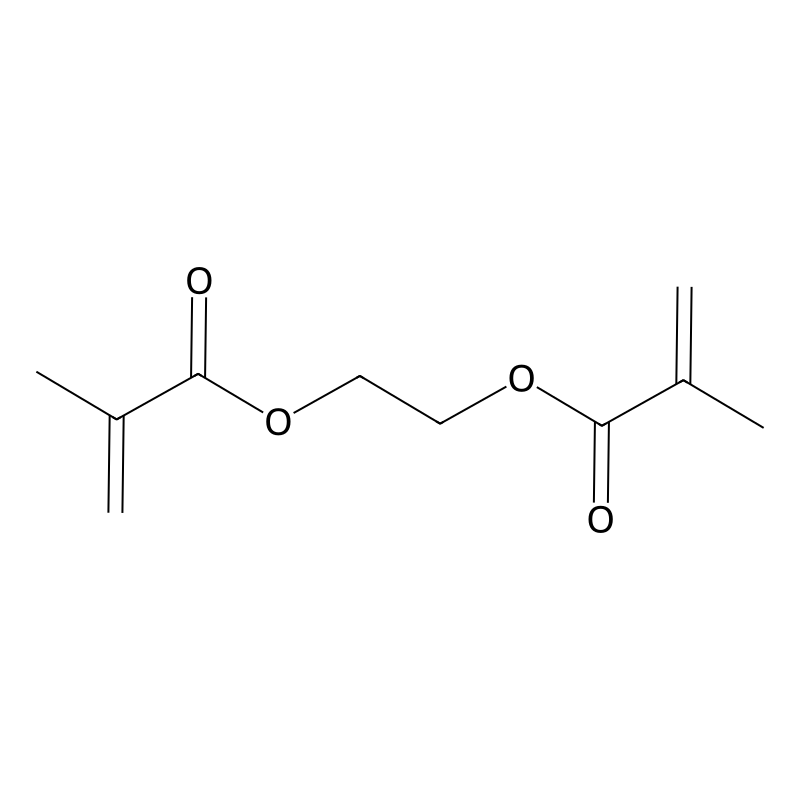
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2
C10H14O4
Molecular Weight
InChI
InChI Key
SMILES
solubility
> 10% in ethanol
> 10% in ligroin
Solubility in water, g/l at 20 °C: 1.1 (slightly soluble)
Synonyms
Canonical SMILES
Crosslinking Agent in Polymers
EGDMA plays a crucial role in creating crosslinked polymers. These polymers possess enhanced mechanical strength, thermal stability, and reduced solubility compared to linear polymers. The presence of two methacrylate groups in EGDMA allows it to react with other monomers containing similar functional groups. During polymerization, these linkages create a three-dimensional network, leading to a more robust and insoluble final product.
One example of this application is the use of EGDMA in the synthesis of hydrogels for drug delivery [1]. By incorporating EGDMA into the hydrogel formulation, researchers can control the swelling behavior and release kinetics of encapsulated drugs [1].
([1] Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel: )
Tailoring Porosity in Materials
The amount of EGDMA used in a polymerization reaction can influence the porosity of the final material. Higher EGDMA content introduces more crosslinking, resulting in a denser network with smaller pores. This characteristic is valuable in applications like chromatography, where researchers require materials with specific pore sizes for separating biomolecules [2].
([2] Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption: )
Dentistry and Material Science
EGDMA is also explored in material science research for developing novel materials with desired properties. For instance, researchers are investigating its use in the creation of contact lenses with improved UV-blocking capabilities [4].
([3] Effect of adding ethylene glycol dimethacrylate to resin cements: durability against thermal stress of adhesion to titanium: )
Ethylene glycol dimethacrylate is a diester formed from the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol. This compound is characterized by its ability to act as a cross-linking agent in polymerization processes, particularly in the formation of copolymers with other methacrylate monomers such as methyl methacrylate. Ethylene glycol dimethacrylate is often used in applications requiring enhanced mechanical properties, such as in dental materials and coatings due to its excellent adhesion and durability properties. Additionally, it is sometimes referred to as ethylene dimethacrylate.
- Initiation:
- Propagation:
- Termination:
The reaction can terminate through various mechanisms including combination or disproportionation of growing chains.
These reactions highlight the compound's ability to form complex networks that enhance material properties.
Ethylene glycol dimethacrylate can be synthesized through several methods:
- Direct Esterification: This method involves the reaction of methacrylic acid with ethylene glycol in the presence of a catalyst (such as sulfuric acid) at elevated temperatures.
- Transesterification: Methyl methacrylate can be reacted with ethylene glycol under specific conditions to yield ethylene glycol dimethacrylate.
- Photochemical Initiation: Ultraviolet radiation can be used to initiate the polymerization of ethylene glycol dimethacrylate with other monomers like methyl methacrylate, enhancing control over the molecular weight and structure of the resulting copolymers .
Ethylene glycol dimethacrylate is unique due to its balance between reactivity and mechanical properties, making it particularly effective for applications requiring both strength and flexibility.
Studies have investigated the interactions of ethylene glycol dimethacrylate with various substances:
- Conductivity Studies: Research has shown that copolymers containing ethylene glycol dimethacrylate exhibit enhanced ionic conductivity when doped with lithium salts, indicating potential applications in electrochemical devices .
- Toxicological Assessments: Interaction studies have also focused on the compound's cytotoxicity and allergenic potential, emphasizing the need for careful handling during processing .
Novel Monomer Design Strategies for Enhanced Reactivity
Flipped External Ester Group Configurations
A breakthrough in monomer design involves repositioning ester groups to external positions relative to the polymer backbone. In conventional EGDMA, ester linkages reside internally, rendering the polymer susceptible to hydrolytic degradation via bacterial esterases [3]. By contrast, ethylene glycol ethyl methacrylate (EGEMA)—a "flipped" variant with external esters—retains covalent backbone connectivity even after enzymatic attack [3]. This structural modification reduces water sorption (1.9% vs. 6.1% for EGDMA) and preserves 92.5% of fracture toughness post-degradation [3].
The external ester configuration also minimizes surface cracking, as demonstrated by scanning electron microscopy (SEM) comparisons [3]. While EGEMA releases ethanol during hydrolysis, its backbone remains intact, making it suitable for applications requiring long-term mechanical stability, such as dental composites [3].
Catalytic Esterification Pathways
High-purity EGDMA synthesis relies on acid-catalyzed esterification between ethylene glycol and methacrylic acid. Chu et al. achieved 93.5% yield using sulfuric acid (0.5 wt%) at 110°C under nitrogen atmosphere [1]. The reaction progresses through monoester intermediates, with acidity indices declining from 350 mg KOH/g to 1.5 mg KOH/g over six hours [1].
Table 1: Reaction Parameters for EGDMA Synthesis
| Parameter | Value |
|---|---|
| Molar ratio (MA:EG) | 1.1:0.5 |
| Catalyst | H~2~SO~4~ (0.5 wt%) |
| Temperature | 110°C |
| Reaction time | 6 hours |
| Yield | 93.5% |
Post-synthesis purification involves Na~2~CO~3~ rinsing to neutralize residual acid, followed by MgSO~4~ drying and vacuum distillation [1]. Fourier-transform infrared (FT-IR) spectra confirm product purity, showing characteristic C=O (1720 cm^-1^) and C-O (1150 cm^-1^) stretches [1].
Industrial-Scale Production Methodologies
Solvent-Free Polymerization Techniques
Modern facilities prioritize solvent-free systems to reduce environmental impact and streamline purification. Bulk polymerization of EGDMA with butyl methacrylate (BMA) produces monolithic capillaries for chromatographic applications [2]. By adjusting crosslinker density (EGDMA:BMA ratios from 30:70 to 70:30), manufacturers control pore size distribution and permeability [2]. Optimal formulations (e.g., 40:60 EGDMA:BMA) yield materials with 57–43% macroporosity, enabling high flow rates without compromising mechanical strength [2].
Table 2: Monolith Performance vs. Crosslinker Density
| EGDMA:BMA Ratio | Porogen Composition | Permeability |
|---|---|---|
| 70:30 | 25:65 BUT:PRO | Poor |
| 40:60 | 57:43 BUT:PRO | Good |
| 30:70 | 57:43 BUT:PRO | Excellent |
BUT = 1,4-butanediol; PRO = 1-propanol
Inhibitor-Mediated Reaction Control
Industrial processes incorporate inhibitors like hydroquinone (0.00227 mol%) to prevent premature radical polymerization during storage and synthesis [1] [3]. Inhibitor concentrations below 200 ppm ensure stable methacrylic acid reactivity while allowing rapid initiation under peroxide catalysts [3]. Post-polymerization, residual inhibitors are removed via Na~2~CO~3~ washes, achieving final purities >99% as verified by ^1^H-NMR [1].
Radical Copolymerization Kinetics with Methyl Methacrylate
The radical copolymerization of ethylene glycol dimethacrylate with methyl methacrylate represents a complex polymerization system characterized by the formation of crosslinked networks through the consumption of pendant vinyl groups [1]. The kinetic behavior of this system is fundamentally different from linear polymerization due to the difunctional nature of ethylene glycol dimethacrylate, which introduces crosslinking reactions that significantly influence the overall polymerization dynamics [2].
During the copolymerization process, ethylene glycol dimethacrylate exhibits distinctive reactivity patterns when incorporated into growing polymer chains [3]. The reaction proceeds through conventional free radical mechanisms, with both monomers participating in chain initiation, propagation, and termination reactions [4]. However, the presence of pendant vinyl groups from partially reacted ethylene glycol dimethacrylate molecules creates additional complexity in the kinetic analysis [1].
The propagation kinetics demonstrate that ethylene glycol dimethacrylate incorporation occurs preferentially compared to methyl methacrylate under certain conditions, contributing to enhanced polymerization yields [5]. This preferential incorporation is attributed to the higher reactivity of the crosslinking agent and its ability to form more stable radical intermediates during the polymerization process [5].
Gel Point Prediction Models
Several mathematical models have been developed to predict the gel point in ethylene glycol dimethacrylate-methyl methacrylate copolymerization systems. The most significant finding in gel point prediction involves the substantial consumption of pendant vinyl groups through cyclization reactions, with approximately thirty percent of these groups being consumed through intramolecular cyclization rather than intermolecular crosslinking [1].
Table 1: Gel Point Prediction Models for Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymerization
| Study | Gel Point Prediction Method | Key Finding | Ethylene Glycol Dimethacrylate Concentration Range |
|---|---|---|---|
| Naghash et al. (1996) | Experimental/Cyclization | 30% pendant vinyl consumption by cyclization | 1-5 mol% |
| Landin & Macosko (1984) | Statistical Theory | Gel point occurs at 1 crosslinker per weight average molecule | 0.1-10 wt% |
| Vivaldo-Lima et al. (2003) | Mathematical Modeling | Thermal effects significant in ampoules >0.5mm | 1-15 wt% |
| Tobita & Zetterlund (1995) | 3D Percolation Model | Microgel formation affects gel point prediction | 0.5-5 wt% |
The classical statistical approach suggests that gelation occurs when there is on average one crosslinked monomer per weight average molecule in the system [6]. However, experimental observations reveal significant deviations from this theoretical prediction due to the prevalence of cyclization reactions [1]. The fraction of units involved in cyclization is independent of ethylene glycol dimethacrylate concentration, indicating that this phenomenon is an intrinsic characteristic of the polymerization system [1].
Three-dimensional percolation models have been developed to account for the formation of heterogeneous structures through intramolecular reactions [2]. These models successfully represent gel point data across a wide range of ethylene glycol dimethacrylate concentrations and provide qualitative agreement with experimental observations [4]. The percolation approach accounts for the reduced accessibility of radical centers and pendant vinyl groups, which strongly influences both termination and crosslinking reactions [1].
Mathematical modeling incorporating thermal effects has proven essential for accurate gel point predictions, particularly when polymerizations are conducted in glass ampoules with external diameters greater than 0.5 millimeters [7]. These thermal effects manifest as temperature increases of up to twenty degrees Celsius above the controlled wall temperature, significantly accelerating the polymerization rate and causing earlier gelation [7].
Molecular Weight Distribution Patterns
The molecular weight distribution in ethylene glycol dimethacrylate-methyl methacrylate copolymerization systems exhibits unique characteristics that distinguish it from conventional linear polymerization [8]. The presence of crosslinking reactions fundamentally alters the molecular weight development, leading to the formation of branched and ultimately crosslinked polymer networks [2].
During the pre-gel stage, the molecular weight distribution evolves from monomodal to bimodal patterns as polymerization proceeds [1]. This transition contradicts traditional gelation theories and confirms a coagulation-type gelation mechanism involving compact microgel formation [1]. The size distribution curves of pre-gel polymers provide evidence for the formation of discrete microgel particles that subsequently aggregate to form the final network structure [2].
Chain-length-dependent termination significantly affects molecular weight development and gelation behavior [8]. The incorporation of this effect into kinetic models reveals substantial deviations from random crosslinking processes, with chain-length-dependent termination delaying the gel point while accelerating gel growth once gelation begins [8]. The molecular weight between crosslinks in the gel phase can be calculated using theoretical expressions derived from polymer network theory [6].
The reactivity of pendant vinyl groups is dramatically reduced compared to monomeric vinyl groups, with calculations indicating a one to two orders of magnitude decrease in average reactivity for intermolecular reactions [1]. This reduced reactivity is primarily responsible for the observed delay in gel point compared to theoretical predictions based on equal reactivity assumptions [1]. The diffusion-controlled nature of both termination and crosslinking reactions in the later stages of polymerization further influences the molecular weight distribution patterns [1].
Experimental measurements using gel permeation chromatography reveal that the number average, weight average, and higher moment averages of the polymer can be expressed as functions of conversion prior to gel formation [6]. After gelation occurs, only the sol fraction molecular weights can be directly measured, while the gel fraction properties must be inferred from swelling measurements and network theory calculations [6].
Crosslinking Density Modulation Strategies
The control of crosslinking density in ethylene glycol dimethacrylate-based networks represents a critical aspect of tailoring material properties for specific applications [9]. Various strategies have been developed to modulate the crosslinking density, ranging from compositional modifications to post-polymerization treatments [10].
The crosslinking density fundamentally governs the physical properties of the resulting polymer networks, including mechanical strength, swelling behavior, and permeability characteristics [9]. Research indicates that optimal crosslinking densities for most applications are significantly lower than commonly employed levels, with gel point formation achievable with crosslinker concentrations as low as five percent or even 0.5 percent of the total monomer content [9].
Table 2: Crosslinking Density Modulation Strategies
| Parameter | Effect on Crosslinking | Mechanism |
|---|---|---|
| Diluent Type | Reduces viscosity, affects network | Weakens intermolecular interactions |
| Temperature | Increases reaction rate | Enhances molecular mobility |
| Initiator Concentration | Controls radical concentration | Affects termination kinetics |
| Oxygen Inhibition | Creates gradients | Inhibits surface polymerization |
Diluent Composition Effects on Network Architecture
The incorporation of diluents in ethylene glycol dimethacrylate polymerization systems significantly influences the final network architecture through multiple mechanisms [11]. Diluents reduce the viscosity of the polymerization mixture, thereby affecting the mobility of polymer chains and the accessibility of reactive sites during network formation [11].
The effectiveness of diluents in modulating crosslinking density depends on their ability to weaken intermolecular interactions between resin molecules and the developing polymer network [11]. This weakening effect facilitates better dispersion of crosslinking agents and promotes more uniform network formation [11]. The reduction in viscosity also enhances the shear rate of the reaction mixture, improving the flow behavior during processing and molding stages [11].
Specific diluent types demonstrate varying effects on network architecture. Ethanol-based diluents at concentrations of five to ten percent significantly reduce the formation of agglomerations in carbon nanotube-reinforced systems, leading to improved dispersion and more uniform crosslink distribution [11]. The inclusion of diluents at optimal concentrations results in reduced interaction bonds between crosslinking sites, as confirmed through optical microscopy observations of reduced cluster formation [11].
The diluent concentration must be carefully optimized to achieve the desired network properties. Higher diluent concentrations lead to decreased mechanical properties due to the plasticizing effect, which reduces the structural bonding strength of the cured polymer [11]. However, appropriate diluent levels improve the resistance to brittle fracture behavior and facilitate the processing of particle-reinforced composites [11].
Oxygen inhibition effects create crosslinking density gradients that can be exploited for specific applications [12]. When ethylene glycol dimethacrylate polymerization occurs in the presence of oxygen, surface inhibition creates a modulus gradient with depth, where the top surface exhibits lower crosslinking density that gradually increases with film depth [12]. This gradient formation can be controlled by adjusting the crosslinker concentration, with concentrations below two weight percent requiring film thicknesses greater than twenty micrometers for successful crosslinking [12].
Post-Polymerization Modification Techniques
Post-polymerization modification of ethylene glycol dimethacrylate-based networks offers versatile approaches for enhancing material properties and introducing new functionalities [13]. These techniques enable the transformation of basic crosslinked networks into specialized materials with tailored characteristics for specific applications [14].
Table 3: Post-Polymerization Modification Techniques
| Technique | Target Property | Typical Results |
|---|---|---|
| Hypercrosslinking | Surface Area | Up to 1078 m²/g |
| Chemical Functionalization | Chemical Selectivity | Ion exchange capacity |
| Thermal Treatment | Mechanical Properties | Improved toughness |
| Surface Modification | Wettability | Contact angle changes |
Hypercrosslinking reactions represent one of the most effective post-polymerization modification techniques for ethylene glycol dimethacrylate networks [13]. This process involves the formation of additional crosslinks through Friedel-Crafts alkylation reactions, typically using iron chloride as a catalyst [13]. The hypercrosslinking process converts chloromethyl groups into methylene bridges between adjacent aromatic rings, leading to the formation of abundant pores within the polymer structure [15].
The effectiveness of hypercrosslinking is demonstrated by the dramatic increase in specific surface area, with values reaching up to 1078 square meters per gram for optimized systems [15]. The incorporation of ninety percent vinylbenzyl chloride in ethylene glycol dimethacrylate-based systems results in hypercrosslinked particles with surface areas exceeding 1000 square meters per gram [15]. The morphology of the polymer particles is typically retained during the hypercrosslinking process, as confirmed by scanning electron microscopy analysis [13].
Chemical functionalization through post-polymerization modification enables the introduction of specific functional groups that impart new properties to the network [13]. Sulfonation reactions using lauroylchlorosulfonic acid as the reagent can be performed either before or after hypercrosslinking to produce strong cation exchange resins [13]. The timing of the functionalization relative to hypercrosslinking significantly affects the final properties, with post-hypercrosslinking functionalization generally resulting in higher chlorine content and specific surface area [13].
Thermal treatment strategies provide another avenue for post-polymerization modification of ethylene glycol dimethacrylate networks [16]. Extended curing times or post-curing periods can increase the degree of conversion, particularly in systems where the initial polymerization was incomplete due to diffusion limitations [16]. The thermal treatment approach is especially effective for improving the mechanical properties of networks that exhibit incomplete curing during the initial polymerization process [16].
Physical Description
COLOURLESS LIQUID.
XLogP3
Boiling Point
260 °C
Flash Point
Vapor Density
Density
Relative density (water = 1): 1.05
LogP
Melting Point
UNII
GHS Hazard Statements
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pharmacology
MeSH Pharmacological Classification
Vapor Pressure
Pictograms

Irritant
Other CAS
25721-76-0
Wikipedia
Methods of Manufacturing
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
General Manufacturing Information
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Wholesale and retail trade
2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester: ACTIVE
2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Analytic Laboratory Methods
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING ETHYLENE METHACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.
Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/
